![molecular formula C10H16FNO4S B2572808 [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride CAS No. 2248878-53-5](/img/structure/B2572808.png)
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride is a complex organic compound that features a morpholine ring substituted with a methanesulfonyl fluoride group and a 2-methylcyclopropanecarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of morpholine with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the introduction of the 2-methylcyclopropanecarbonyl group through a cyclopropanation reaction. The final step involves the fluorination of the sulfonyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the methanesulfonyl fluoride group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. The methanesulfonyl fluoride group is known to act as a potent inhibitor of serine proteases, making it useful in the study of protease function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics for diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity and functional group compatibility make it suitable for use in various industrial processes, including polymer synthesis and surface modification.
作用機序
The mechanism of action of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride involves the inhibition of specific enzymes, particularly serine proteases. The methanesulfonyl fluoride group reacts with the active site serine residue of the enzyme, forming a covalent bond and effectively blocking the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
[4-(Morpholin-4-yl)phenyl]methanesulfonyl fluoride: Similar in structure but with a phenyl group instead of the 2-methylcyclopropanecarbonyl group.
[4-(Cyclopropylcarbonyl)morpholin-2-yl]methanesulfonyl fluoride: Similar but with a cyclopropylcarbonyl group instead of the 2-methylcyclopropanecarbonyl group.
Uniqueness
The uniqueness of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride lies in its combination of functional groups, which provides distinct reactivity and biological activity. The presence of the 2-methylcyclopropanecarbonyl group adds steric hindrance and electronic effects that can influence the compound’s interactions with biological targets and its overall stability.
特性
IUPAC Name |
[4-(2-methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4S/c1-7-4-9(7)10(13)12-2-3-16-8(5-12)6-17(11,14)15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFWQLFWQXQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCOC(C2)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572729.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2572732.png)
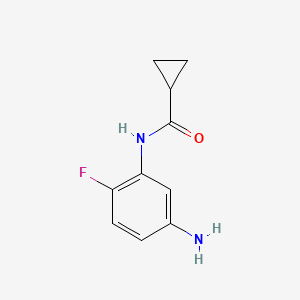
![3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]-N-(2-PYRIDINYLMETHYL)PROPANAMIDE](/img/structure/B2572736.png)
![5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)
![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)
![6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2572740.png)
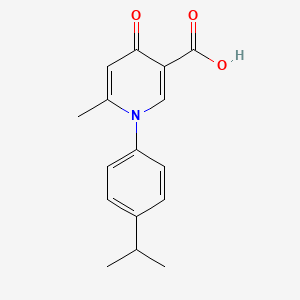
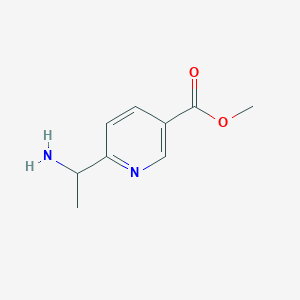
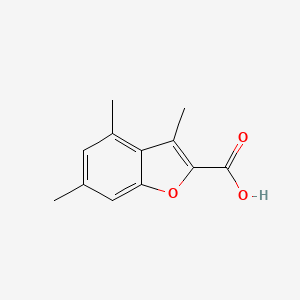
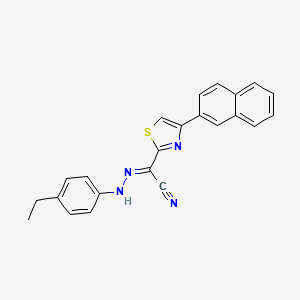
![3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2572747.png)
![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)
